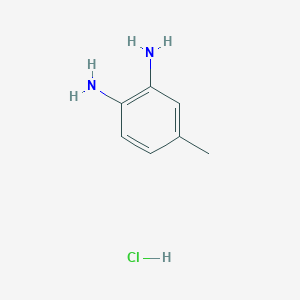

4-Methyl-1,2-benzenediamine hydrochloride

Description

Foundational Significance of ortho-Benzenediamine Derivatives in Organic Chemistry

Ortho-benzenediamine derivatives, also known as o-phenylenediamines (OPD), are a class of aromatic diamines that hold a position of fundamental importance in organic chemistry. Their significance stems from the ortho-disposition of two nucleophilic amino groups on a benzene (B151609) ring, which facilitates a wide array of cyclocondensation reactions. This structural motif is a cornerstone for the synthesis of numerous heterocyclic compounds.

One of the most prominent applications of OPDs is in the preparation of benzimidazoles. The condensation reaction of an ortho-phenylenediamine with a carboxylic acid or its derivative is a classic and widely employed method for constructing the benzimidazole (B57391) ring system. This heterocyclic core is a privileged scaffold in medicinal chemistry, forming the basis for a variety of pharmaceutical agents. Similarly, reaction with 1,2-dicarbonyl compounds yields quinoxalines, another class of heterocycles with significant biological activities. Furthermore, condensation with aldehydes and ketones can lead to the formation of other valuable products, including benzodiazepines, which are known for their therapeutic properties. nih.gov

Beyond heterocyclic synthesis, ortho-benzenediamine derivatives are crucial in coordination chemistry, where they act as bidentate ligands. The two adjacent amino groups can chelate to metal ions, forming stable complexes. These metal complexes have found applications in catalysis, materials science, and as models for biological systems. The ability of the diamine ligand to be readily modified, for instance by methylation as in 4-Methyl-1,2-benzenediamine, allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes, thereby influencing their reactivity and function.

Historical Perspective and Contemporary Advancements in Research on 4-Methyl-1,2-benzenediamine Hydrochloride

4-Methyl-1,2-benzenediamine, also known as 3,4-diaminotoluene (B134574), has long been recognized as a valuable intermediate in the chemical industry. nbinno.comgoogle.com Historically, its primary utility has been in the synthesis of dyes and pigments. nbinno.comnih.gov A significant application is its role as a precursor in the production of the corrosion inhibitor 5-methylbenzotriazole, which is synthesized through the cyclization of the diamine with nitrous acid. guidechem.com This inhibitor is widely used to protect metals like copper and its alloys in various industrial applications, including cooling systems and antifreeze formulations. guidechem.com

The synthesis of 4-Methyl-1,2-benzenediamine is typically achieved through the reduction of 2-nitro-p-toluidine. google.com A common industrial method involves the hydrogenation of the nitro compound, often using a catalyst such as palladium on carbon or Raney nickel in an alcoholic solvent. google.com The resulting free base can then be converted to its hydrochloride salt, 4-Methyl-1,2-benzenediamine hydrochloride, by treatment with hydrochloric acid. This salt form often provides enhanced stability and solubility in certain solvent systems, making it a convenient form for various synthetic procedures.

Contemporary research continues to build upon the foundational applications of this compound. In modern organic synthesis, 4-Methyl-1,2-benzenediamine hydrochloride serves as a key starting material for creating more complex molecules. Its derivatives are being investigated for their potential in inducing DNA damage, a property that is of interest in the development of certain therapeutic agents. molaid.com The compound's utility as a building block for specialized polymers and as a component in epoxy resin curing continues to be relevant. haz-map.com

Table 1: Physicochemical Properties of 4-Methyl-1,2-benzenediamine

| Property | Value |

|---|---|

| IUPAC Name | 4-methylbenzene-1,2-diamine |

| Synonyms | 3,4-Diaminotoluene, 4-Methyl-o-phenylenediamine |

| CAS Number | 496-72-0 |

| Molecular Formula | C₇H₁₀N₂ |

| Molecular Weight | 122.17 g/mol |

| Appearance | Colorless to brownish-purple crystalline solid |

| Melting Point | 89 °C |

Data sourced from NIST Chemistry WebBook nist.govnist.gov

Table 2: Properties of 4-Methyl-1,2-benzenediamine Dihydrochloride (B599025)

| Property | Value |

|---|---|

| IUPAC Name | 4-methylbenzene-1,2-diamine;dihydrochloride |

| CAS Number | 636-24-8 |

| Molecular Formula | C₇H₁₂Cl₂N₂ |

| Molecular Weight | 195.09 g/mol |

Data sourced from PubChem and ChemicalBook chemicalbook.comnih.gov

Scope and Strategic Research Trajectories in Related Chemical Systems

The established reactivity and commercial availability of 4-Methyl-1,2-benzenediamine hydrochloride position it as a platform for future research endeavors. The strategic trajectories for this compound and its derivatives are expanding from traditional applications into more advanced and specialized areas of chemical science.

A significant area of ongoing research is the development of novel heterocyclic compounds for pharmaceutical applications. The benzimidazole and quinoxaline (B1680401) scaffolds, readily accessible from 4-Methyl-1,2-benzenediamine, continue to be explored for new biological activities. The methyl group on the benzene ring can influence the pharmacological profile of the resulting molecules, offering a route to new intellectual property and potentially improved therapeutic efficacy.

In the realm of materials science, there is growing interest in using ortho-phenylenediamine derivatives to create advanced functional materials. While research has explored the use of m-phenylenediamine (B132917) in creating fluorescent carbon dots, the potential for using ortho-isomers like 4-Methyl-1,2-benzenediamine in similar capacities presents an open avenue for investigation. acs.orgwikipedia.org Its ability to participate in polymerization reactions also makes it a candidate for the synthesis of high-performance polymers, such as polyurethanes and polyamides, where the methyl group could impart unique thermal or mechanical properties. nbinno.com

Furthermore, the field of coordination chemistry continues to offer opportunities for innovation. The development of new catalysts based on metal complexes of 4-Methyl-1,2-benzenediamine and its derivatives is an active area of research. These catalysts could find applications in a variety of organic transformations, offering greener and more efficient synthetic routes. The potential for this compound to act as a ligand in the synthesis of metal-organic frameworks (MOFs) or other porous materials is another promising direction for future exploration.

Properties

CAS No. |

636-24-8 |

|---|---|

Molecular Formula |

C7H11ClN2 |

Molecular Weight |

158.63 g/mol |

IUPAC Name |

4-methylbenzene-1,2-diamine;hydrochloride |

InChI |

InChI=1S/C7H10N2.ClH/c1-5-2-3-6(8)7(9)4-5;/h2-4H,8-9H2,1H3;1H |

InChI Key |

ISDCCYOVVORSCA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)N)N.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 Methyl 1,2 Benzenediamine and Its Hydrochloride Salt

Synthesis of 4-Methyl-1,2-benzenediamine (Free Base)

The synthesis of 4-Methyl-1,2-benzenediamine is most commonly achieved by the reduction of a corresponding nitroaromatic precursor, a reliable and high-yielding approach. Alternative strategies involving direct functionalization are often more complex and less efficient.

Reductive Amination Pathways from Nitro Aromatic Precursors

The principal industrial and laboratory-scale synthesis of 4-Methyl-1,2-benzenediamine begins with the nitration of p-toluidine (B81030) or a related toluene (B28343) derivative, followed by the reduction of the nitro group. The most common and direct precursor is 4-methyl-2-nitroaniline (B134579).

The transformation of 4-methyl-2-nitroaniline to 4-Methyl-1,2-benzenediamine is a reduction reaction that can be accomplished through several methods:

Catalytic Hydrogenation: This is a widely used method involving the use of molecular hydrogen (H₂) in the presence of a metal catalyst. Catalysts such as Palladium on carbon (Pd/C), Raney Nickel, and platinum are effective. chemistrysteps.com More recently, efforts have focused on developing catalysts from more abundant and less expensive metals like iron. For instance, iron oxide-based nanocatalysts have demonstrated high activity and selectivity in the reduction of nitroarenes. nih.gov The reaction is typically carried out in a solvent like ethanol (B145695) or methanol (B129727) under varying pressures of hydrogen and at temperatures ranging from room temperature to around 80°C. chemistrysteps.comnih.gov

Chemical Reduction: Various chemical reducing agents can also effect this transformation. A common laboratory method involves the use of metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl). Another effective reagent is sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst like Co(II) complexes. researchgate.net Sodium dithionite (B78146) (Na₂S₂O₄) is also a capable reducing agent for converting nitroanilines to phenylenediamines. acs.org

These reductive processes are generally efficient, providing the target diamine in good to excellent yields.

Derivatization to 4-Methyl-1,2-benzenediamine Hydrochloride

The free base of 4-Methyl-1,2-benzenediamine is often converted to its hydrochloride salt to improve its stability and solubility in polar solvents. Due to the presence of two basic amino groups, the compound typically forms a dihydrochloride (B599025) salt.

The derivatization is a straightforward acid-base reaction. The 4-Methyl-1,2-benzenediamine, usually dissolved in a suitable organic solvent like ethanol or isopropanol, is treated with hydrochloric acid. The HCl can be added as a concentrated aqueous solution or as a gas. The resulting 4-Methyl-1,2-benzenediamine dihydrochloride precipitates from the solution as a crystalline solid, which can then be isolated by filtration, washed with a cold solvent, and dried. This salt form is often the starting material for subsequent reactions.

Cyclization Reactions for Heterocyclic Architecture Construction

4-Methyl-1,2-benzenediamine is a valuable building block for the synthesis of various heterocyclic compounds, most notably benzimidazoles. The ortho-disposition of its two amino groups allows it to undergo condensation reactions with bifunctional reagents to form a five-membered imidazole (B134444) ring fused to the original benzene (B151609) ring.

Formation of Benzimidazoles and Substituted Analogs

The reaction of 4-Methyl-1,2-benzenediamine with various carbon electrophiles leads to the formation of 5-methylbenzimidazole (B147155) derivatives. The methyl group at position 4 of the diamine becomes the substituent at position 5 of the resulting benzimidazole (B57391) ring system. These compounds are of great importance in pharmaceutical chemistry.

A primary and widely utilized method for constructing the benzimidazole skeleton is the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative (such as an ester, acid chloride, or anhydride). nih.govpharmaguideline.com

When 4-Methyl-1,2-benzenediamine is reacted with a carboxylic acid, the initial step is the formation of an amide, followed by a cyclization step involving the second amino group, which eliminates a molecule of water to form the imidazole ring. These reactions are typically carried out at elevated temperatures, sometimes in the presence of an acid catalyst like polyphosphoric acid (PPA) or under microwave irradiation to accelerate the process. wikipedia.orgnih.gov The reaction is versatile and tolerates a wide range of substituents on the carboxylic acid, allowing for the synthesis of a diverse library of 2-substituted-5-methylbenzimidazoles.

Recent advancements have demonstrated that these condensation reactions can be significantly accelerated in electrostatically charged microdroplets, often proceeding rapidly at ambient temperatures without the need for any added catalyst. pharmaguideline.com

Table 1: Examples of 5-Methylbenzimidazole Synthesis from 4-Methyl-1,2-benzenediamine and Carboxylic Acids

| Carboxylic Acid/Derivative | Catalyst/Conditions | Resulting Benzimidazole | Reference(s) |

| Formic Acid | ZnO nanoparticles, 70°C | 5-Methyl-1H-benzimidazole | nih.gov |

| Acetic Acid | p-TSOH, Toluene, Reflux | 2,5-Dimethyl-1H-benzimidazole | wikipedia.org |

| Propanoic Acid | Microdroplet Synthesis | 2-Ethyl-5-methyl-1H-benzimidazole | pharmaguideline.com |

| Benzoic Acid | Microdroplet Synthesis | 5-Methyl-2-phenyl-1H-benzimidazole | pharmaguideline.com |

| m-Toluic Acid | Polyphosphoric Acid, Toluene | 5-Methyl-2-(m-tolyl)-1H-benzimidazole | |

| Butanoic Acid | p-TSOH, Toluene, Reflux | 2-Butyl-5-methyl-1H-benzimidazole | wikipedia.org |

Reactions with Aldehydes and Ketones

The condensation of 4-methyl-1,2-benzenediamine with aldehydes and ketones is a cornerstone for the synthesis of a variety of heterocyclic compounds, most notably benzimidazoles and benzodiazepines. These reactions are typically acid-catalyzed and involve the formation of an imine intermediate, followed by cyclization. libretexts.org The pH of the reaction medium is a critical parameter; a pH around 5 is generally optimal for imine formation. libretexts.org

In the presence of various catalysts, 4-methyl-1,2-benzenediamine reacts with a wide range of aromatic aldehydes to produce 2-substituted benzimidazoles. rsc.orgnih.gov For example, the reaction with 4-methylbenzaldehyde (B123495) yields 2-(4-methylphenyl)-1H-1,3-benzodiazole. nih.gov The reaction's versatility is demonstrated by the successful use of aldehydes with both electron-donating and electron-withdrawing substituents. nih.gov

The reaction with ketones, such as acetone (B3395972), can lead to the formation of 1,5-benzodiazepine derivatives. researchgate.net For instance, the reaction of N,N′-(4,5-diamino-1,2-phenylene)bis(4-methylbenzenesulfonamide) with acetone yields 2,2,4-trimethyl-8,9-bis(4-methylbenzenesulfonamido)-2,3-dihydro-5H-1,5-benzodiazepine. researchgate.net

The following table summarizes representative reactions of 4-methyl-1,2-benzenediamine with aldehydes and ketones, highlighting the diversity of products that can be obtained.

Table 1: Examples of Reactions with Aldehydes and Ketones

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| 4-Methyl-1,2-benzenediamine | 4-Methylbenzaldehyde | Au/TiO2, CHCl3:MeOH, 25°C | 2-(4-Methylphenyl)-5-methyl-1H-benzimidazole | nih.gov |

| 4-Methyl-1,2-benzenediamine | Substituted aromatic aldehydes | Ammonium (B1175870) chloride, ethanol, 80-90°C | Monosubstituted benzimidazoles | nih.gov |

| N,N′-(4,5-diamino-1,2-phenylene)bis(4-methylbenzenesulfonamide) | Acetone | - | 2,2,4-trimethyl-8,9-bis(4-methylbenzenesulfonamido)-2,3-dihydro-5H-1,5-benzodiazepine | researchgate.net |

Microwave-Assisted and Catalyst-Mediated Syntheses

Modern synthetic methodologies have increasingly focused on the use of microwave irradiation and various catalysts to improve the efficiency, yield, and environmental footprint of reactions involving 4-methyl-1,2-benzenediamine. nih.govnih.gov

Microwave-Assisted Synthesis:

Microwave-assisted synthesis has emerged as a powerful tool for accelerating the formation of benzimidazoles and other derivatives from 4-methyl-1,2-benzenediamine. nih.gov This technique significantly reduces reaction times and can lead to higher yields compared to conventional heating methods. nih.gov For example, the synthesis of 2-substituted aryl and alkyl benzimidazoles from o-phenylenediamine dihydrochlorides, which reduces color impurities, has been successfully achieved using microwave irradiation. organic-chemistry.org The use of ionic liquids as catalysts under microwave conditions further enhances reaction rates and provides an environmentally benign approach. researchgate.net

Catalyst-Mediated Synthesis:

A wide array of catalysts have been employed to facilitate the synthesis of benzimidazole derivatives from 4-methyl-1,2-benzenediamine and aldehydes. These catalysts activate the reactants and promote the cyclization reaction, often under milder conditions. rsc.org

Metal Catalysts: Nano-Fe2O3, VOSO4, TiCl3OTf, and zinc sulfide (B99878) nanoparticles (nano-ZnS) have all been shown to be effective catalysts for the synthesis of benzimidazoles. rsc.org Copper catalysts are also used in three-component coupling reactions to produce 1,2-substituted benzimidazoles. nih.gov

Acid Catalysts: Brønsted acidic ionic liquids, chlorosulfonic acid, and p-toluenesulfonic acid have been utilized to catalyze the condensation of o-phenylenediamines with aldehydes. rsc.orgresearchgate.net

Other Catalysts: Supported gold nanoparticles have been used for the selective synthesis of 2-aryl and 2-alkyl benzimidazoles at room temperature. nih.gov

The following table provides a summary of various microwave-assisted and catalyst-mediated synthetic methods.

Table 2: Microwave-Assisted and Catalyst-Mediated Syntheses

| Reactants | Method | Catalyst/Conditions | Product | Key Advantages | Reference |

|---|---|---|---|---|---|

| 4-Methyl-1,2-benzenediamine, Aromatic Aldehydes | Microwave Irradiation | Ionic Liquid | Benzimidazole derivatives | Fast reaction, excellent yields, environmentally benign | researchgate.net |

| o-Phenylenediamines, Aldehydes | Microwave Irradiation | Acetic Acid | Aryl-substituted benzimidazoles | Metal-free, green solvent | nih.gov |

| o-Phenylenediamines, Aldehydes | Catalytic | Nano-Fe2O3, aqueous medium | Benzimidazole derivatives | Short reaction times, high efficiency, recyclable catalyst | rsc.org |

| o-Phenylenediamines, Aldehydes | Catalytic | VOSO4 | Benzimidazoles | High yields, mild conditions, broad scope, recyclable catalyst | rsc.org |

Synthesis of Benzoselenadiazoles

4-Methyl-1,2-benzenediamine serves as a key precursor in the synthesis of 2,1,3-benzoselenadiazoles. This transformation is typically achieved through a condensation reaction with selenium dioxide (SeO2). mdpi.com The reaction involves heating a solution of the diamine in a suitable solvent, such as ethanol, followed by the addition of an aqueous solution of selenium dioxide. mdpi.com

The resulting 5-methyl-2,1,3-benzoselenadiazole (B1266456) is a valuable building block in coordination chemistry and materials science. For instance, it can act as a ligand in the formation of metal complexes.

Construction of Schiff Bases and Related Imines

The reaction of 4-methyl-1,2-benzenediamine with aldehydes leads to the formation of Schiff bases, which are compounds containing a C=N double bond. researchgate.net These reactions are typically carried out by refluxing the diamine and aldehyde in a solvent like ethanol. researchgate.net

For example, the condensation of 4-methyl-o-phenylenediamine with 2-hydroxy-1-naphthaldehyde (B42665) yields a Schiff base ligand. researchgate.net This ligand can then be used to prepare various metal complexes. researchgate.net Similarly, Schiff bases can be derived from the reaction of 4-methyl-1,2-benzenediamine with other aldehydes, such as salicylaldehyde. researchgate.net

The formation of imines from 4-methyl-1,2-benzenediamine and aldehydes is a crucial step in the synthesis of various heterocyclic systems, including benzimidazoles. libretexts.org

Table 3: Synthesis of Schiff Bases from 4-Methyl-1,2-benzenediamine

| Reactant 1 | Reactant 2 | Conditions | Product | Reference |

|---|---|---|---|---|

| 4-Methyl-o-phenylenediamine | 2-Hydroxy-1-naphthaldehyde | Reflux in ethanol | Schiff base ligand | researchgate.net |

Oxidative Polymerization of Diamine Monomers and Derivatives

4-Methyl-1,2-benzenediamine can undergo oxidative polymerization to form polymeric materials with interesting electronic and structural properties. The polymerization process can be initiated by chemical oxidants or through electrochemical methods.

The structure of the resulting polymer can vary depending on the reaction conditions and the specific diamine monomer used. While the oxidative polymerization of p-phenylenediamine (B122844) has been studied more extensively, leading to polyaniline-like structures, the polymerization of o-phenylenediamines like 4-methyl-1,2-benzenediamine can also be achieved. researchgate.net

Electrochemical polymerization of p-phenylenediamine has been suggested to proceed through the formation of a cation radical, followed by coupling reactions to form the polymer chain. researchgate.net A similar mechanism can be envisioned for the oxidative polymerization of 4-methyl-1,2-benzenediamine.

Other Significant Functionalization Reactions and Derivatizations

Beyond the reactions discussed above, 4-methyl-1,2-benzenediamine hydrochloride can be utilized in a variety of other functionalization and derivatization reactions to synthesize a diverse range of compounds.

One important application is in the preparation of quinoxaline (B1680401) derivatives. 4,5-Methylenedioxy-1,2-phenylenediamine dihydrochloride, an analogue of 4-methyl-1,2-benzenediamine, is used as a fluorescent tag for α-keto acids, reacting to form highly fluorescent quinoxaline derivatives. sigmaaldrich.comdojindo.com This reaction allows for the sensitive determination of α-keto acids in biological samples.

Furthermore, N-methyl-1,2-phenylenediamine, a derivative of 4-methyl-1,2-benzenediamine, is a versatile reagent used in the synthesis of various heterocyclic compounds, including:

1-methyl-2(hetero)arylbenzimidazoles sigmaaldrich.com

1-methyl-1H-benzimidazole-2(3H)-thione sigmaaldrich.com

The angiotensin II receptor antagonist, telmisartan (B1682998) sigmaaldrich.com

The diamine functionality of 4-methyl-1,2-benzenediamine also allows for its use in the synthesis of more complex heterocyclic systems, such as 1,4-benzodiazepines, through multi-step reaction sequences. nih.gov

Table 4: Mentioned Compound Names

| Compound Name |

|---|

| 4-Methyl-1,2-benzenediamine hydrochloride |

| 4-Methyl-1,2-benzenediamine |

| Benzimidazole |

| 1,5-Benzodiazepine |

| 2-(4-Methylphenyl)-1H-1,3-benzodiazole |

| N,N′-(4,5-diamino-1,2-phenylene)bis(4-methylbenzenesulfonamide) |

| 2,2,4-trimethyl-8,9-bis(4-methylbenzenesulfonamido)-2,3-dihydro-5H-1,5-benzodiazepine |

| 4,5-(4-Methylbenzenesulfonamido)benzene-1,2-diaminium dichloride |

| 2,2,4-trimethyl-8,9-bis(4-methylbenzenesulfonamido)-2,3-dihydro-5H-1,5-benzodiazepin-1-ium chloride |

| 2-Substituted aryl and alkyl benzimidazoles |

| o-Phenylenediamine dihydrochloride |

| 2,1,3-Benzoselenadiazole |

| Selenium dioxide |

| 5-Methyl-2,1,3-benzoselenadiazole |

| Schiff base |

| 2-Hydroxy-1-naphthaldehyde |

| Salicylaldehyde |

| N1,N2-bis(furan-2-ylmethylene)-4,5-dimethylbenzene-1,2-diamine |

| p-Phenylenediamine |

| Polyaniline |

| Quinoxaline |

| 4,5-Methylenedioxy-1,2-phenylenediamine dihydrochloride |

| α-Keto acid |

| N-Methyl-1,2-phenylenediamine |

| 1-Methyl-2(hetero)arylbenzimidazoles |

| 1-Methyl-1H-benzimidazole-2(3H)-thione |

| Telmisartan |

| 1,4-Benzodiazepine |

| 4-Methylbenzaldehyde |

| Acetone |

| Furfuraldehyde |

| Nano-Fe2O3 |

| VOSO4 |

| TiCl3OTf |

| Zinc sulfide nanoparticles (nano-ZnS) |

| Copper |

| Brønsted acidic ionic liquids |

| Chlorosulfonic acid |

| p-Toluenesulfonic acid |

Reaction Mechanisms and Kinetic Studies Involving 4 Methyl 1,2 Benzenediamine

Mechanistic Elucidation of Heterocycle Formation

The formation of heterocyclic systems from 4-methyl-1,2-benzenediamine hydrochloride typically proceeds through a cyclocondensation reaction. This process involves the formation of two new bonds, leading to a fused ring system. The mechanism of this transformation, particularly under acidic conditions, has been a subject of extensive study, primarily through analogy with the well-researched reactions of o-phenylenediamine (B120857).

Acid-Catalyzed Cyclocondensation Pathways

The synthesis of benzimidazoles and quinoxalines from 4-methyl-1,2-benzenediamine hydrochloride often employs acid catalysis to enhance the electrophilicity of the carbonyl-containing reactant. The general mechanism for the formation of benzimidazoles, for instance, involves the condensation of the diamine with an aldehyde or a carboxylic acid.

The widely accepted pathway for this acid-catalyzed reaction begins with the protonation of the carbonyl oxygen of the aldehyde or carboxylic acid. This activation step renders the carbonyl carbon more susceptible to nucleophilic attack by one of the amino groups of 4-methyl-1,2-benzenediamine. The initial attack results in the formation of a tetrahedral intermediate. This is followed by the elimination of a water molecule to form a Schiff base (imine) intermediate. The second, intramolecular cyclization step then occurs, where the remaining amino group attacks the imine carbon. Finally, a proton transfer and subsequent aromatization, often through oxidation or elimination, lead to the stable benzimidazole (B57391) ring system. nih.govresearchgate.net

In the case of quinoxaline (B1680401) synthesis from α-dicarbonyl compounds, a similar acid-catalyzed condensation occurs. The reaction proceeds via a two-step condensation, where each amino group of the diamine reacts with one of the carbonyl groups of the dicarbonyl compound, ultimately leading to the formation of the pyrazine (B50134) ring fused to the benzene (B151609) ring. nih.govsapub.orgencyclopedia.pub The use of Brønsted or Lewis acids facilitates this process by activating the carbonyl groups.

Investigation of Reaction Intermediates and Transition States

The elucidation of the precise reaction mechanism involves the identification and characterization of transient species such as reaction intermediates and the understanding of the energy barriers associated with transition states. For the cyclocondensation of o-phenylenediamines, including the 4-methyl derivative, the formation of a Schiff base (or imine) is a key proposed intermediate. thieme-connect.de This intermediate is formed by the condensation of one of the amino groups with a carbonyl group, followed by dehydration. The subsequent intramolecular nucleophilic attack by the second amino group on the imine carbon leads to the cyclized product.

While direct spectroscopic observation of these intermediates can be challenging due to their transient nature, their existence is supported by mechanistic studies and by trapping experiments. Computational studies, particularly using Density Functional Theory (DFT), have become an invaluable tool for mapping the potential energy surface of these reactions. researchgate.netnih.govnih.govacs.org Such studies can provide insights into the geometries and energies of the reactants, intermediates, transition states, and products. For substituted benzimidazole synthesis, computational models can help to predict the most likely reaction pathway by comparing the activation energies of different possible routes. Although specific DFT studies on 4-methyl-1,2-benzenediamine hydrochloride are not widely reported, the principles derived from studies on similar systems are applicable. These computational approaches are crucial for understanding the subtle electronic effects of substituents like the methyl group on the reaction barrier and the stability of intermediates.

Kinetic Analysis of Transformation Pathways

The kinetic analysis of the transformation of 4-methyl-1,2-benzenediamine hydrochloride provides quantitative information about the reaction rates and the factors that influence them. While comprehensive kinetic data for this specific compound is scarce in the literature, studies on analogous reactions of o-phenylenediamines offer valuable insights.

The rate of cyclocondensation is significantly influenced by factors such as the concentration of reactants, the nature and concentration of the acid catalyst, the temperature, and the solvent. For instance, the formation of benzimidazoles is often accelerated by increasing the acidity of the medium, as this promotes the initial protonation of the carbonyl reactant. However, at very high acid concentrations, the diamine itself can be fully protonated, which would decrease its nucleophilicity and consequently slow down the reaction.

The reaction rate is also dependent on the electrophilicity of the carbonyl compound. Aldehydes generally react faster than ketones, and the presence of electron-withdrawing groups on the aldehyde or dicarbonyl compound can enhance the reaction rate. The methyl group on the 4-methyl-1,2-benzenediamine ring, being an electron-donating group, increases the nucleophilicity of the amino groups, which can lead to an increased reaction rate compared to unsubstituted o-phenylenediamine.

Solvent Effects on Reactivity and Product Selectivity

The choice of solvent can have a profound impact on the reaction rate, yield, and even the regioselectivity of the products formed from 4-methyl-1,2-benzenediamine hydrochloride. Solvents can influence the solubility of reactants, stabilize or destabilize intermediates and transition states through solvation, and in some cases, participate directly in the reaction mechanism.

In the synthesis of benzimidazoles and quinoxalines, a variety of solvents have been employed, ranging from polar protic solvents like ethanol (B145695) and acetic acid to polar aprotic solvents such as dimethylformamide (DMF) and acetonitrile, as well as non-polar solvents like toluene (B28343). nih.govrsc.orgnih.gov The use of greener solvents is also an area of active research. omicsonline.org

The following table summarizes the effect of different solvents on the yield of heterocycle formation in reactions analogous to those involving 4-methyl-1,2-benzenediamine.

| Reactants | Product Type | Solvent | Yield (%) | Reference |

| o-Phenylenediamine, Benzaldehyde | Benzimidazole | CHCl₃ | 40 | nih.gov |

| o-Phenylenediamine, Benzaldehyde | Solvent-free | 20 | nih.gov | |

| o-Phenylenediamine, Benzaldehyde | CH₃CN | - | nih.gov | |

| o-Phenylenediamine, Benzaldehyde | MeOH | - | nih.gov | |

| o-Phenylenediamine, Benzaldehyde | Ether | - | nih.gov | |

| o-Phenylenediamine, Benzaldehyde | DMF | - | nih.gov | |

| N-(2-aminophenyl)benzamide, Tosylazide, Ethynylbenzene | Benzimidazole | Toluene | - | rsc.org |

| N-(2-aminophenyl)benzamide, Tosylazide, Ethynylbenzene | THF | - | rsc.org | |

| N-(2-aminophenyl)benzamide, Tosylazide, Ethynylbenzene | DMF | - | rsc.org | |

| N-(2-aminophenyl)benzamide, Tosylazide, Ethynylbenzene | DCE | - | rsc.org | |

| N-(2-aminophenyl)benzamide, Tosylazide, Ethynylbenzene | MeCN | 95 | rsc.org |

A significant challenge in the reaction of asymmetrically substituted diamines like 4-methyl-1,2-benzenediamine with unsymmetrical dicarbonyl compounds is the control of regioselectivity. The methyl group can direct the cyclization to form two possible regioisomers. For example, in the synthesis of quinoxalines from 4-methyl-1,2-diaminobenzene, a lack of regioselectivity has been observed, leading to a 1:1 mixture of the two possible isomeric products. thieme-connect.de The solvent can play a role in influencing this selectivity by differentially solvating the transition states leading to the different isomers. However, achieving high regioselectivity often requires the use of specific catalysts or directing groups.

The following table presents data on the synthesis of benzimidazole derivatives specifically from 4-methyl-o-phenylenediamine.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield (%) | Reference |

| 4-Methyl-o-phenylenediamine | Oxalic acid | NH₄Cl, Microwave | 5,5'-Dimethyl-2,2'-bibenzo[d]imidazole | 90 | impactfactor.org |

| 4-Methyl-o-phenylenediamine | CS₂ | KOH, Microwave | 5-Methyl-1H-benzo[d]imidazole-2-thiol | 79 | impactfactor.org |

| 4-Methyl-o-phenylenediamine | Chloroacetic acid | Acetic anhydride, Microwave | 2-(Chloromethyl)-5-methyl-1H-benzo[d]imidazole | 78 | impactfactor.org |

Advanced Applications and Functional Role of 4 Methyl 1,2 Benzenediamine Hydrochloride and Its Derivatives

Precursor in Fine Chemical Synthesis

4-Methyl-1,2-benzenediamine hydrochloride serves as a crucial starting material in the synthesis of a variety of complex organic molecules, particularly those with significant biological activity or industrial applications as dyes and pigments. Its bifunctional nature, possessing two adjacent amino groups on a methylated benzene (B151609) ring, allows for the construction of diverse heterocyclic systems.

Building Block for Bioactive Heterocycles

The diamine is a key precursor for the synthesis of benzimidazoles, a class of heterocyclic compounds with a wide range of pharmaceutical applications, including anticancer, antimicrobial, and antiviral agents. nih.gov The synthesis generally involves the condensation of 4-methyl-1,2-benzenediamine with various carboxylic acids or their derivatives. encyclopedia.pubimpactfactor.org For instance, the reaction with oxalic acid in the presence of a catalyst like ammonium (B1175870) chloride yields benzimidazole (B57391) derivatives. impactfactor.org Similarly, reactions with carbon disulfide and potassium hydroxide, or with chloroacetic acid in the presence of acetic anhydride, also lead to the formation of functionalized benzimidazoles. impactfactor.org

Furthermore, this compound is instrumental in creating more complex, fused heterocyclic systems. One notable example is its use in the synthesis of phenazines, which are dibenzo-annulated pyrazines. wikipedia.org These compounds and their derivatives have applications as dyes and are also found in various natural products with biological activity. wikipedia.orgnih.gov The classical synthesis of phenazines can involve the reaction of a diamine with a catechol derivative. wikipedia.org

The versatility of 4-methyl-1,2-benzenediamine hydrochloride extends to the synthesis of other bioactive heterocycles like benzodiazepines, which are known for their therapeutic properties.

Table 1: Examples of Bioactive Heterocycles Synthesized from 4-Methyl-1,2-benzenediamine Hydrochloride

| Heterocycle Class | Synthetic Method | Key Reagents | Potential Biological Activity |

| Benzimidazoles | Condensation | Carboxylic acids, Aldehydes | Anticancer, Antimicrobial, Antiviral nih.gov |

| Phenazines | Condensation/Oxidation | Catechol derivatives | Dyes, Biologically active natural products wikipedia.orgnih.gov |

| Benzodiazepines | Multi-step synthesis | Chalcone derivatives | Pharmaceutical interest |

Role in Dye and Pigment Precursor Synthesis

The structural framework of 4-methyl-1,2-benzenediamine hydrochloride is integral to the production of various dyes and pigments. Its derivatives are used in the synthesis of azo dyes and other colorants. The amino groups provide reactive sites for diazotization and coupling reactions, which are fundamental processes in the synthesis of many commercial dyes.

For instance, derivatives of phenylenediamines are used in oxidation dyes, particularly for hair coloring. google.com These dyes work through the reaction of precursor molecules, like the diamine, with an oxidizing agent and often a coupling agent to produce a range of colors. google.com The specific shade depends on the substituents on the diamine and the nature of the coupler.

Moreover, phenazine (B1670421) derivatives synthesized from this diamine, such as toluylene red, are themselves important dyestuffs. wikipedia.org The synthesis of methylene (B1212753) blue, a well-known thiazine (B8601807) dye, involves the oxidation of a dimethyl-p-phenylenediamine derivative, highlighting the importance of the phenylenediamine scaffold in dye chemistry. wikipedia.org

Catalysis and Ligand Design

The unique electronic and structural features of 4-methyl-1,2-benzenediamine and its derivatives make them valuable in the fields of coordination chemistry and organocatalysis.

Utilization as Ligands in Coordination Chemistry

The two adjacent amino groups of 4-methyl-1,2-benzenediamine can act as a bidentate ligand, chelating to metal ions to form stable coordination complexes. These complexes can exhibit interesting catalytic properties or be used as models for understanding biological systems. The methyl group on the benzene ring can influence the steric and electronic properties of the resulting metal complex, thereby tuning its reactivity.

For example, ruthenium complexes incorporating phenazine ligands, which can be derived from diamines, have been shown to intercalate into DNA. wikipedia.org This interaction is of interest for the development of new therapeutic agents and molecular probes.

Organocatalytic Applications of Diamine-Derived Compounds

In recent years, chiral diamine derivatives have emerged as powerful organocatalysts for a variety of asymmetric reactions. mdpi.commdpi.com These catalysts often operate through the formation of hydrogen bonds to activate substrates. Bifunctional organocatalysts, which contain both a Lewis basic site (like a tertiary amine) and a hydrogen-bond donor moiety, are particularly effective. mdpi.com

Derivatives of 1,2-benzenediamine can be incorporated into these bifunctional catalysts as the hydrogen-bond donor component. mdpi.comresearchgate.net For instance, organocatalysts based on a chiral (1R,2R)-cyclohexane-1,2-diamine scaffold and a 1,2-benzenediamine unit have been synthesized and tested in Michael addition reactions. mdpi.com These studies have shown that the electronic properties of the benzenediamine moiety can be tuned to influence the catalyst's activity and enantioselectivity. mdpi.commdpi.com

Table 2: Organocatalytic Applications of Diamine-Derived Compounds

| Reaction Type | Catalyst Type | Role of Diamine Derivative | Observed Outcome |

| Michael Addition | Bifunctional H-bond donor catalyst | Hydrogen-bond donor | Enantioselectivities up to 72% ee mdpi.com |

| 1,4-Addition | Bifunctional noncovalent organocatalyst | H-bond donor | Incomplete conversions with enantioselectivities up to 41% ee mdpi.com |

Analytical Reagent in Spectrophotometric Determination

4-Methyl-1,2-benzenediamine hydrochloride can be utilized as a reagent in analytical chemistry, particularly for the spectrophotometric determination of certain analytes. The principle often involves the formation of a colored product through a reaction between the diamine and the target substance, where the intensity of the color is proportional to the concentration of the analyte.

While specific methods for the direct use of 4-methyl-1,2-benzenediamine hydrochloride are not extensively documented in the provided context, related phenylenediamine derivatives are employed in such analytical techniques. For instance, spectrophotometric methods have been developed for the determination of various drugs through the formation of ion-pair complexes with colored reagents like methyl orange. nih.gov The underlying principle of forming a quantifiable colored species could be adapted for methods involving 4-methyl-1,2-benzenediamine hydrochloride, especially for the detection of species that can react with its amino groups to produce a chromophore.

Monomer in Polymer Science and Materials Development

4-Methyl-1,2-benzenediamine hydrochloride, also known as 3,4-toluenediamine hydrochloride, serves as a significant monomer in the synthesis of advanced polymers. Its unique structural characteristics, featuring two adjacent amine functional groups and a methyl substituent on the benzene ring, allow for its incorporation into a variety of polymer backbones, leading to materials with tailored properties. The hydrochloride form is typically converted to the free diamine, 4-methyl-1,2-phenylenediamine, prior to or during the polymerization process. This diamine is a valuable building block for creating high-performance polymers such as polyamides, polyimides, and polybenzimidazoles, which are sought after in industries requiring materials with high thermal stability and specific mechanical strengths.

The presence of the methyl group on the aromatic ring influences the properties of the resulting polymers. It can enhance solubility in organic solvents and affect the packing of polymer chains, thereby altering the material's mechanical and thermal characteristics. Research into analogous methylated phenylenediamine polymers has demonstrated that such substitutions can lead to a significant improvement in processability compared to their non-methylated counterparts. tandfonline.com

Detailed Research Findings

The polymerization of aromatic diamines like 4-methyl-1,2-benzenediamine is an active area of research. Studies on closely related monomers provide insight into the expected behavior and properties of polymers derived from this specific compound.

Oxidative Polymerization: Oxidative polymerization is a common method for synthesizing polymers from phenylenediamines. Using an oxidizing agent, such as ammonium persulfate, often in the presence of a catalyst, the diamine monomers are coupled to form polymer chains. uss.clresearchgate.net Research on the oxidative polymerization of other phenylenediamine derivatives has shown that the reaction conditions, including the acidity of the medium and the choice of oxidant, significantly impact the polymerization yield and the final polymer structure. tandfonline.comresearchgate.net For instance, the polymerization of 1,2-diaminobenzene can result in a ladder-type polymer structure with phenazine rings, which contributes to its high thermal stability. researchgate.net The introduction of a methyl group, as in 4-methyl-1,2-benzenediamine, is expected to influence the polymer's morphology and electronic properties.

Polycondensation Reactions: 4-Methyl-1,2-benzenediamine is a suitable monomer for polycondensation reactions with dianhydrides or diacyl chlorides to produce polyimides and polyamides, respectively. scirp.org These polymers are known for their excellent thermal stability, chemical resistance, and mechanical strength. The asymmetric nature of the 4-methyl-1,2-benzenediamine monomer can disrupt chain packing, leading to amorphous polymers with improved solubility in common organic solvents, which is a significant advantage for processing and film formation. researchgate.net

The properties of polymers derived from isomeric diamines, such as 5(6)-amino-1-(4-aminophenyl)-1,3,3-trimethylindane, highlight the impact of monomer structure on final polymer characteristics. Polyimides synthesized from this type of asymmetric diamine have been shown to possess high glass transition temperatures (Tg), excellent thermal stability with 5% weight-loss values often exceeding 500 °C in air, and good solubility. researchgate.net

Table 1: Polymerization Methods and Resulting Polymer Characteristics for Phenylenediamine-based Monomers

| Polymerization Method | Monomer(s) | Resulting Polymer Type | Key Findings & Properties |

|---|---|---|---|

| Oxidative Polymerization | p-Phenylenediamine (B122844) and its methyl derivatives | Poly(p-phenylenediamine)s | Methyl substitution improves solubility; good thermal stability (decomposition above 400°C). tandfonline.comresearchgate.net |

| Oxidative Polymerization | 1,2-Diaminobenzene | Poly(1,2-diaminobenzene) | Forms a ladder-type structure; thermal stability increases with metal ion content during synthesis. uss.clresearchgate.net |

| Low-Temperature Poly-condensation | 4,4'-Diaminobenzanilide and Terephthaloyl Chloride | Aromatic Polyamide | High thermal stability (stable up to 300°C); exhibits blue fluorescence. scirp.org |

Table 2: Thermal Properties of Polymers Derived from Phenylenediamine Analogs

| Polymer System | Glass Transition Temperature (Tg) | Decomposition Temperature (TGA, 5% weight loss) | Source |

|---|---|---|---|

| Poly(p-phenylenediamine) (P(pPD)) | Exhibits melting transitions | > 400 °C in Nitrogen | tandfonline.comresearchgate.net |

| Poly(2,5-dimethyl-p-phenylenediamine) (P(dMe-pPD)) | Exhibits melting transitions | > 400 °C in Nitrogen | tandfonline.comresearchgate.net |

| Polyimide (DAPI/6FDA) | 247-369 °C | > 500 °C in Air | researchgate.net |

| Polyimide (DAPI/BTDA) - Ester-acid imidization | 333 °C | 525 °C in Air | researchgate.net |

The data presented for analogous polymer systems strongly suggest that polymers synthesized from 4-methyl-1,2-benzenediamine would exhibit high thermal stability and potentially enhanced solubility due to the methyl group. These characteristics make it a promising monomer for the development of advanced materials for applications in aerospace, electronics, and high-performance composites.

Spectroscopic and Advanced Analytical Characterization Methodologies for 4 Methyl 1,2 Benzenediamine and Derived Compounds

Spectroscopic Analysis of Compounds and Derivatives

Spectroscopic methods are indispensable for elucidating the structural features of 4-methyl-1,2-benzenediamine and its derivatives at the molecular level.

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups and bonding arrangements within a molecule.

For 4-methyl-1,2-benzenediamine, characteristic vibrational modes can be assigned to its constituent parts. The N-H stretching vibrations of the primary amine groups are typically observed in the range of 3500–3300 cm⁻¹. scispace.com The aromatic C-H stretching modes appear above 3000 cm⁻¹. scispace.com The FT-IR spectrum of solid 4-methyl-1,2-benzenediamine shows distinct peaks corresponding to these and other vibrational modes, such as C-N stretching and aromatic ring vibrations. nist.gov For instance, in a study of a related benzenesulfonamide (B165840) derivative, the N-H stretching bands were observed as a doublet at 3351 and 3222 cm⁻¹ in the IR spectrum. scispace.com

In derivatives of 4-methyl-1,2-benzenediamine, such as those formed through reactions involving the amine groups, significant shifts in the vibrational frequencies are expected. For example, the formation of an amide linkage would introduce a characteristic C=O stretching band. mdpi.com The analysis of Raman spectra provides complementary information. For example, in a study of 4-chloro-phenylazo methyl sulfone, Raman peaks were assigned to various molecular vibrations, including SO2 modes and aromatic ring stretching. rsc.org

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Primary Amine (N-H) | Stretching | 3500-3300 | scispace.com |

| Aromatic (C-H) | Stretching | >3000 | scispace.com |

| Carbonyl (C=O) | Stretching | 1740-1660 | mdpi.com |

| Sulfonyl (SO₂) | Asymmetric & Symmetric Stretching | 1360-1310 & 1165-1135 | scispace.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms in a molecule. Both ¹H-NMR and ¹³C-NMR provide unique insights into the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H-NMR spectrum of a derivative of 4-methyl-1,2-benzenediamine, such as 4-methyl-N1-(3-phenylpropyl)-1,2-phenylenediamine, specific signals would correspond to the methyl protons, the aromatic protons on the benzene (B151609) ring, and the protons of the phenylpropyl substituent. nih.gov The chemical shifts of the aromatic protons are influenced by the positions of the methyl and amino groups. For example, in the ¹H-NMR spectrum of 4,5-dichloro-1,2-benzenediamine, the aromatic protons appear as distinct signals. chemicalbook.com

¹³C-NMR spectroscopy complements ¹H-NMR by providing information about the carbon skeleton. The spectrum of a 4-methyl-1,2-benzenediamine derivative would show distinct peaks for the methyl carbon, the aromatic carbons, and any carbons in the substituent groups. The chemical shifts of the aromatic carbons are indicative of their electronic environment.

| Nucleus | Functional Group | Expected Chemical Shift Range (ppm) | Reference |

|---|---|---|---|

| ¹H | Aromatic Protons | 6.0 - 8.0 | researchgate.net |

| ¹H | Methyl Protons | ~2.0 - 2.5 | researchgate.net |

| ¹H | Amine Protons | Variable | |

| ¹³C | Aromatic Carbons | 100 - 150 | |

| ¹³C | Methyl Carbon | ~15 - 25 |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Visible (UV-Vis) and fluorescence spectroscopy are used to study the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals.

The UV-Vis spectrum of 4-methyl-1,2-benzenediamine and its derivatives is characterized by absorption bands corresponding to π-π* and n-π* transitions. rsc.org For example, in a study of 4-chloro-phenyl azomethylsulfone, distinct absorbance peaks were observed at 305 nm (π-π) and 425 nm (n-π). rsc.org The position and intensity of these bands can be influenced by the solvent and the presence of substituents on the aromatic ring. researchgate.net

Fluorescence spectroscopy measures the emission of light from an excited electronic state as it returns to the ground state. Many derivatives of 4-methyl-1,2-benzenediamine, particularly those with extended conjugation, can exhibit fluorescence. The fluorescence spectra of N,N′-(1,4-phenylene)bis(2-imino-2H-chromene-3-carboxamide) derivatives, for instance, were measured to assess their photophysical properties. researchgate.net The study of photoprocesses in distyrylbenzene (B1252955) derivatives, which share structural similarities with potential derivatives of 4-methyl-1,2-benzenediamine, has shown that these molecules can undergo intersystem crossing to a triplet state and exhibit delayed fluorescence. nih.gov

| Compound/Derivative Type | Transition | Absorption Maximum (λmax, nm) | Reference |

|---|---|---|---|

| 4-chloro-phenyl azomethylsulfone | π-π | 305 | rsc.org |

| 4-chloro-phenyl azomethylsulfone | n-π | 425 | rsc.org |

| N,N′-(1,4-phenylene)bis(2-imino-2H-chromene-3-carboxamide) derivatives | - | 266 - 414 | researchgate.net |

Mass Spectrometric Identification and Reaction Monitoring

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound. It can also be used to monitor the progress of chemical reactions by identifying the reactants, intermediates, and products. The mass spectrum of 4-methyl-1,2-benzenediamine shows a molecular ion peak corresponding to its molecular weight. nist.gov In the analysis of derivatives, the mass spectrum will reflect the addition of substituent groups. For instance, the mass spectrum of a synthesized dye, 5b, was consistent with the molecular formula C₃₄H₃₆N₆O₄. researchgate.net

Chromatographic Purity Assessment and Separation (TLC, HPLC)

Chromatographic techniques are essential for assessing the purity of 4-methyl-1,2-benzenediamine hydrochloride and for separating it from reaction mixtures and byproducts.

Thin-layer chromatography (TLC) is a quick and convenient method for monitoring the progress of a reaction and for preliminary purity checks. High-performance liquid chromatography (HPLC) is a more powerful technique for the quantitative analysis of purity and for the separation of complex mixtures. sigmaaldrich.comsigmaaldrich.com For instance, a derivative, 4-methyl-m-phenylenediamine, can be used as an analytical reference standard for quantification in biological fluids using HPLC. sigmaaldrich.com A reverse-phase HPLC method has been developed for the analysis of 1,3-Benzenediamine, N3-ethyl-4-methyl-, using a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com

Surface and Morphological Characterization of Derived Materials (e.g., SEM, XPS)

When 4-methyl-1,2-benzenediamine is used to create new materials, such as polymers or surface coatings, techniques for characterizing the surface and morphology become critical.

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface topography and morphology of a material. blue-scientific.com X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on the surface of a material. blue-scientific.comacs.org The combination of SEM and XPS offers a comprehensive understanding of a material's structure and composition. blue-scientific.com For example, in the characterization of Al-doped carbon dots synthesized from m-phenylenediamine (B132917), XPS was used to assess the composition of the samples. acs.org

Thermal Analysis of Polymeric Derivatives (TG-DTA, DSC)

The thermal stability of polymeric materials derived from aromatic diamines, such as 4-methyl-1,2-benzenediamine (also known as 3,4-diaminotoluene), is a critical factor in determining their suitability for high-performance applications. Techniques like Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC) are instrumental in evaluating the thermal properties of these polymers, including polyamides and polyimides.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis provides information on the decomposition temperature and the residual mass (char yield) of the polymer. For aromatic polyamides and polyimides, high decomposition temperatures are indicative of excellent thermal stability, which is often attributed to the rigidity of the aromatic backbone. sciensage.info

Differential Scanning Calorimetry (DSC) is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. DSC can identify the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of a polymer. The glass transition temperature is a particularly important parameter for amorphous or semi-crystalline polymers, as it represents the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. A high Tg is generally desirable for polymers intended for high-temperature applications. sciensage.info

Studies on polyamides derived from various aromatic diamines have shown that their thermal properties are significantly influenced by the polymer's molecular structure. For instance, the introduction of bulky side groups can restrict the free rotation of the polymer chains, leading to higher glass transition temperatures. sciensage.info Polyamides containing heterocyclic moieties, such as pyridine (B92270) rings, in their backbone have also demonstrated enhanced thermal stability. misuratau.edu.ly

In a study of a series of polyamides synthesized from a heterocyclic diamine, TGA results indicated that the polymers were generally stable up to high temperatures, with 10% weight loss (T10%) occurring between 450°C and 500°C. sciensage.info The char yield, or the amount of material remaining at the end of the TGA experiment (e.g., at 900°C), is also an important indicator of the material's fire resistance. sciensage.info DSC analysis of these polyamides revealed glass transition temperatures ranging from 220°C to 300°C, with the variation attributed to the different aromatic content in the polymer backbone. sciensage.info

Similarly, polyimides based on aromatic diamines are renowned for their exceptional thermal stability. Research on novel polyimides has shown decomposition temperatures (5% weight loss) exceeding 500°C. ntu.edu.tw The glass transition temperatures for these advanced polymers can be in the range of 282°C to 320°C. ntu.edu.tw

The following table summarizes typical thermal properties for polyamides and polyimides derived from aromatic diamines, which are structurally related to 4-methyl-1,2-benzenediamine.

| Polymer Type | Glass Transition Temperature (Tg) | 10% Weight Loss Temperature (TGA) | Reference |

| Aromatic Polyamides | 220-300°C | 450-500°C | sciensage.info |

| Triphenylamine-based Polyamides | 282-320°C | > 450°C | ntu.edu.tw |

| Triphenylamine-based Polyimides | Not specified | > 500°C | ntu.edu.tw |

| Pyrenylamine-based Polyimides | Not specified | > 500°C (in air or nitrogen) | researchgate.net |

| Polyamide with Pyridine Moiety | 120°C | Two-stage decomposition (150-300°C and 350-550°C) | misuratau.edu.ly |

Electrochemical Analysis of Related Compounds

Electrochemical analysis techniques, particularly cyclic voltammetry (CV), are powerful tools for investigating the redox properties of electroactive compounds like derivatives of 4-methyl-1,2-benzenediamine. The electrochemical behavior of these compounds is of interest for applications in sensors, electrochromic devices, and as redox mediators.

The electrochemical oxidation of phenylenediamine isomers has been a subject of study. The position of the amine groups on the aromatic ring, as well as the presence of other substituents, significantly influences the redox potentials and the stability of the resulting oxidized species.

Recent research has focused on the development of electrochemical sensors for the detection of hazardous chemicals, including 3,4-diaminotoluene (B134574). These sensors often utilize modified electrodes, such as glassy carbon electrodes (GCE) coated with nanomaterials, to enhance sensitivity and selectivity. The electrochemical detection of 3,4-diaminotoluene typically involves its oxidation, with a redox peak observed at approximately 0.5 V versus a silver/silver chloride (Ag/AgCl) reference electrode when measured by cyclic voltammetry or electrochemical impedance spectroscopy.

The electrochemical oxidation of substituted phenylenediamines has been investigated to understand the reaction mechanisms. For example, a study on 2,6-dichloro-1,4-phenylenediamine (B1196924) at a glassy carbon electrode in a methanol-water mixture detailed the reaction parameters, including formal potentials and rate constants for the electrochemical and chemical steps. nih.gov

Furthermore, the introduction of electron-donating or electron-withdrawing groups on the aromatic ring can alter the oxidation potential. For instance, in a study of amphetamine derivatives with a methylenedioxy group on the benzene ring, a single oxidation peak was observed using differential pulse voltammetry, which was attributed to the formation of a radical cation. nih.gov The linear relationship between the peak current and the concentration of these derivatives demonstrated the potential for quantitative analysis. nih.gov

The electrochemical properties of polymers derived from aromatic diamines are also of significant interest. Polyamides and polyimides containing triphenylamine (B166846) units, for example, have been shown to exhibit reversible oxidation waves in their cyclic voltammograms. ntu.edu.tw A study on such polymers reported an oxidation wave at 1.0–1.1 V versus Ag/AgCl in acetonitrile. ntu.edu.tw These polymers demonstrated excellent reversibility in their electrochromic behavior, changing color from a pale yellowish neutral form to green or blue oxidized forms upon repeated cyclic scans. ntu.edu.tw

The table below provides a summary of electrochemical data for compounds related to 4-methyl-1,2-benzenediamine.

| Compound/Material | Technique | Redox Potential (vs. Ag/AgCl) | Key Findings | Reference |

| 3,4-Diaminotoluene | CV, EIS | Oxidation at ~0.5 V | Used for electrochemical sensor development. | |

| 2,6-Dichloro-1,4-phenylenediamine | Single Sweep Voltammetry | Not specified | Determination of reaction parameters for electrochemical oxidation. | nih.gov |

| Triphenylamine-based Polyamides and Polyimides | Cyclic Voltammetry | Oxidation at 1.0–1.1 V | Reversible electrochromic behavior. | ntu.edu.tw |

Computational Chemistry and Theoretical Studies on 4 Methyl 1,2 Benzenediamine Derivatives

Quantum Mechanical Investigations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Insights

Quantum mechanical methods, particularly Density Functional Theory (DFT), serve as powerful tools for elucidating the electronic structure and predicting the reactivity of 4-methyl-1,2-benzenediamine and its derivatives. These computational techniques allow for the detailed analysis of molecular geometries, orbital energies, and electron density distributions, which are fundamental to understanding a molecule's chemical behavior.

Studies on related phenylenediamine compounds demonstrate the utility of DFT in this context. For instance, DFT calculations are frequently employed to optimize the molecular geometry and analyze the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.orgtandfonline.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. acs.org

Further insights are gained from analyses derived from the DFT-calculated electron density:

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). These maps are invaluable for predicting how a molecule will interact with other reagents. nih.gov

Natural Bond Orbital (NBO) Analysis: NBO analysis provides detailed information about intramolecular interactions, such as charge delocalization and hyperconjugation. tandfonline.comorientjchem.org This helps in understanding the stability conferred by electron delocalization from donor (Lewis-type) orbitals to acceptor (non-Lewis) orbitals. orientjchem.org

Fukui Functions: These descriptors are used to predict the most likely sites for nucleophilic, electrophilic, and radical attacks within the molecule by analyzing the change in electron density upon the addition or removal of an electron. nih.gov

For example, a DFT study on N,N'-substituted p-phenylenediamine (B122844) antioxidants optimized their geometries and identified potential reaction sites, highlighting the formation of stable structures after dehydrogenation. researchgate.net Similarly, research on other complex organic molecules has successfully used DFT methods like B3LYP with basis sets such as 6-31G(d,p) to investigate reaction mechanisms and tautomeric stability. nih.govresearchgate.net These studies underscore the capability of quantum mechanical calculations to provide a deep, atom-level understanding of the electronic characteristics that govern the reactivity of substituted benzenediamines.

Table 1: Key DFT-Derived Parameters and Their Significance

| Parameter | Description | Insight Provided |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability (nucleophilicity). |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability (electrophilicity). |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Relates to chemical reactivity, kinetic stability, and the energy of electronic transitions. acs.org |

| Molecular Electrostatic Potential (MEP) | 3D map of the electrostatic potential on the molecule's surface | Identifies sites for electrophilic and nucleophilic attack. nih.gov |

| Natural Bond Orbital (NBO) Analysis | Analysis of intramolecular charge transfer and bonding interactions | Reveals stabilizing effects from electron delocalization and hyperconjugation. tandfonline.com |

Molecular Dynamics Simulations for Mechanistic Understanding and Interactions

Molecular dynamics (MD) simulations offer a computational lens to observe the time-dependent behavior of molecules, providing critical insights into their dynamic nature, interactions with their environment, and the mechanisms of chemical processes. For derivatives of 4-methyl-1,2-benzenediamine, MD simulations are instrumental in understanding how these molecules behave in solution and interact with biological targets.

MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. This requires a force field, a set of parameters that defines the potential energy of the system, which can be developed or refined using quantum mechanical calculations. youtube.comuq.edu.au These simulations can span from picoseconds to microseconds, capturing a range of dynamic events. chemrxiv.orgnih.gov

Key applications of MD simulations for benzenediamine derivatives include:

Conformational Analysis: Molecules are not static; they exist as an ensemble of different conformations. MD simulations can explore the potential energy surface to identify stable conformers and understand the flexibility of the molecule, which is crucial for its function and interactions. nih.gov

Solvation and Aggregation: In solution, particularly for a hydrochloride salt, understanding the interaction with solvent molecules and the potential for ion aggregation is key. MD simulations can model the solvation shell around the molecule and predict the formation of aggregates, as demonstrated in studies of other ionic solutions.

Ligand-Protein Interactions: When a benzenediamine derivative is investigated as a potential drug, MD simulations are used to study its binding to a target protein. tandfonline.com These simulations can reveal the stability of the binding pose predicted by molecular docking, identify key intermolecular interactions (like hydrogen bonds), and elucidate conformational changes in the protein or ligand upon binding. nih.govnih.govmdpi.commdpi.com This detailed understanding of the binding dynamics is essential for designing more effective molecules.

For example, MD simulations have been used to guide the engineering of enzymes by identifying regions of conformational flexibility that influence selectivity. nih.gov In other studies, simulations lasting hundreds of nanoseconds have been performed to explore the different binding modes and conformational changes in enzyme-substrate complexes, providing insights that static models cannot. nih.govmdpi.com

Computational Prediction of Spectroscopic Properties

Computational chemistry provides essential tools for predicting and interpreting the spectroscopic signatures of molecules, including derivatives of 4-methyl-1,2-benzenediamine. By simulating spectra, researchers can corroborate experimental findings, assign spectral features to specific molecular structures, and understand how structure influences spectroscopic properties. acs.orgtandfonline.com

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) spectra is a common application. The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, is highly effective for calculating the NMR chemical shifts (¹H and ¹³C) of organic molecules. rsc.org These theoretical calculations can confirm the structure of synthesized compounds by comparing the predicted shifts with experimental data.

Vibrational Spectroscopy (IR and Raman): DFT calculations are also used to compute the vibrational frequencies of a molecule. acs.org These frequencies correspond to the peaks observed in Infrared (IR) and Raman spectra. The analysis can confirm the presence of specific functional groups and provide a detailed assignment of the vibrational modes, linking each experimental peak to a specific motion of the atoms (e.g., stretching, bending). tandfonline.com

Electronic Spectroscopy (UV-Vis): The electronic transitions that give rise to Ultraviolet-Visible (UV-Vis) absorption spectra are modeled using Time-Dependent Density Functional Theory (TD-DFT). acs.orgmdpi.com TD-DFT calculations can predict the absorption wavelengths (λmax) and oscillator strengths (related to peak intensity). mdpi.comrsc.org This is particularly useful for understanding the electronic structure, as the transitions are often from the HOMO to the LUMO or other low-lying unoccupied orbitals. acs.orgresearchgate.net Comparing theoretical and experimental UV-Vis spectra, often measured in different solvents, can provide insight into how the solvent environment affects the electronic properties of the molecule. mdpi.com

For instance, studies on o-phenylenediamine (B120857) derivatives have shown a good correlation between vibrational frequencies calculated with DFT (e.g., B3LYP/cc-pVDZ) and experimental IR and NMR data. tandfonline.com Similarly, the application of TD-DFT has been shown to be an excellent tool for predicting the UV-Vis spectra of large organic systems, helping to rationalize the observed absorption bands. rsc.orgresearchgate.net

Table 2: Computational Methods for Spectroscopic Prediction

| Spectroscopy Type | Primary Computational Method | Predicted Properties |

|---|---|---|

| NMR (¹H, ¹³C) | DFT with GIAO method | Isotropic chemical shifts. |

| IR & Raman | DFT (Frequency calculations) | Vibrational frequencies and intensities. |

| UV-Visible | Time-Dependent DFT (TD-DFT) | Absorption wavelengths (λmax), excitation energies, and oscillator strengths. |

Structure-Reactivity Relationship Modeling

Structure-Reactivity Relationship (SRR) and its close counterpart, Quantitative Structure-Activity Relationship (QSAR), modeling aim to establish a mathematical correlation between the chemical structure of a series of compounds and their observed reactivity or biological activity. nih.govresearchgate.net These models are fundamental in fields like drug discovery and materials science for predicting the properties of new, unsynthesized molecules. researchgate.netfrontiersin.org

For derivatives of 4-methyl-1,2-benzenediamine, SRR modeling can be used to understand how changes in the molecular structure—such as the addition or modification of substituent groups—affect their chemical or biological functions. The process involves several key steps:

Data Set Compilation: A series of related compounds with measured experimental data for a specific activity (e.g., reaction rate, binding affinity, mutagenicity) is collected.

Descriptor Calculation: A wide range of numerical descriptors representing the structural, electronic, and physicochemical properties of each molecule is calculated. These descriptors are often derived from quantum mechanical calculations (e.g., HOMO/LUMO energies, atomic charges, dipole moment) or topological indices. researchgate.net

Model Development: Statistical or machine learning methods, such as multiple linear regression or artificial neural networks, are used to build a mathematical model that links the descriptors to the observed activity. researchgate.netfrontiersin.org

Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its reliability.

For example, a study on the mutagenicity of various p-phenylenediamine derivatives found that the activity was critically dependent on the nature and position of substituent groups on the benzene (B151609) ring. nih.gov Specifically, the presence of a nitro group and the type of substituents at certain positions were crucial in determining mutagenicity. nih.gov In another example, a QSAR model was developed for phenylalkylamines using descriptors calculated from DFT, successfully predicting their hallucinogenic activity. researchgate.net

These models can provide valuable insights into the mechanisms of action. By identifying which molecular properties are most important for a given activity, researchers can better understand the underlying chemical or biological processes and rationally design new derivatives with enhanced or diminished effects.

Future Research Directions and Emerging Applications for 4 Methyl 1,2 Benzenediamine Hydrochloride

Innovations in Sustainable Synthesis and Catalysis

The future synthesis of 4-Methyl-1,2-benzenediamine hydrochloride is expected to pivot towards greener and more sustainable methodologies, moving away from traditional synthetic routes that may involve harsh conditions or produce significant waste. Research in this area will likely focus on catalytic processes that improve atom economy and utilize renewable resources.

Key areas of innovation include:

Catalytic Hydrogenation: While the reduction of the corresponding dinitro-toluene is a common method, future efforts will concentrate on using catalysts based on earth-abundant, non-precious metals. This approach reduces cost and environmental impact.

Borrowing Hydrogen Methodology: This atom-economic transformation uses alcohols, which can be derived from renewable biomass, to alkylate amines, producing only water as a byproduct. rsc.org This method represents a prime example of green chemistry and could be adapted for novel syntheses involving 4-Methyl-1,2-benzenediamine. rsc.org

Biocatalysis: The use of enzymes or whole-cell systems for amination reactions is a growing field. Biocatalytic routes could offer high selectivity and operate under mild, aqueous conditions, aligning with the principles of green chemistry.

Advanced Catalytic Systems: Research into novel organocatalysts derived from 1,2-benzenediamine scaffolds is already underway. mdpi.com These catalysts can be used in various organic reactions, and developing chiral versions could enable asymmetric synthesis, a critical process in the pharmaceutical industry. For instance, copper(I) catalyzed reactions using o-phenylenediamine (B120857) as a ligand have shown high efficiency and regioselectivity in cycloaddition reactions. acs.org

Table 1: Comparison of Synthetic Approaches for Aromatic Amines

| Feature | Traditional Synthesis (e.g., Dinitro Reduction) | Emerging Sustainable Synthesis |

|---|---|---|

| Reagents | Often involves stoichiometric metal reductants (e.g., Fe, Sn) in strong acid. | Catalytic amounts of metal, hydrogen gas, or biomass-derived alcohols. rsc.org |

| Solvents | Often requires harsh organic solvents. | Milder, greener solvents (e.g., water, ethanol) or solvent-free conditions. researchgate.net |

| Byproducts | Significant metal salt waste. | Minimal byproducts, often just water. rsc.org |

| Atom Economy | Generally low. rsc.org | High, maximizing the incorporation of reactant atoms into the final product. rsc.org |

| Energy Input | Can require high temperatures and pressures. | Often proceeds under milder reaction conditions. |

Design of Advanced Functional Materials and Polymers

Diamines are essential monomers for producing a wide range of polymers, including polyamides, polyimides, and polyureas. wikipedia.orgnih.gov The specific structure of 4-Methyl-1,2-benzenediamine hydrochloride makes it a promising candidate for creating a new generation of functional materials with tailored properties.

High-Performance Polymers: The incorporation of the 4-methyl-1,2-phenylene unit can influence the final properties of polymers. For example, a polyimide derived from a 4-methyl-1,2-phenylene bis(4-aminobenzoate) was found to be soluble in N-methyl-2-pyrrolidone (NMP) and could be cast into a flexible, transparent film with good thermal stability. koreascience.kr The ortho-diamine configuration can lead to polymers with unique chain conformations, while the methyl group can enhance solubility and modify mechanical properties compared to their non-methylated analogs. tandfonline.comnasa.gov

Coordination Polymers and Frameworks: The vicinal diamine groups are excellent ligands for coordinating with metal ions. This allows for the self-assembly of complex, multi-dimensional coordination polymers or metal-organic frameworks (MOFs). These materials are being investigated for applications in gas storage, separation, and catalysis.

Soluble Polyimides: Aromatic diamines are crucial for creating polyimides, which are known for their exceptional thermal and chemical resistance. By reacting 4-Methyl-1,2-benzenediamine with various anhydrides, novel polyimides can be synthesized. koreascience.krgoogle.com The methyl group can disrupt polymer chain packing, potentially leading to materials that retain high thermal stability while being soluble in common organic solvents, which is a significant advantage for processing.

Table 2: Potential Polymers from 4-Methyl-1,2-benzenediamine and Their Projected Properties

| Polymer Type | Co-monomer | Potential Properties & Applications |

|---|---|---|

| Polyamide | Dicarboxylic acid chlorides (e.g., terephthaloyl chloride) | High-strength fibers, films with enhanced solubility. nasa.gov |

| Polyimide | Tetracarboxylic dianhydrides (e.g., 6FDA) | Thermally stable and soluble films for electronics and aerospace. koreascience.kr |

| Polyurea | Diisocyanates | Elastomers and coatings with tailored mechanical properties. google.com |

| Coordination Polymer | Metal salts (e.g., Zinc nitrate) | Porous materials for catalysis, sensing, or gas separation. mdpi.com |

Interdisciplinary Research in Chemical Biology and Environmental Chemistry

The unique electronic and structural features of 4-Methyl-1,2-benzenediamine hydrochloride open up avenues for research at the interface of chemistry, biology, and environmental science.

Chemical Biology: